molecular formula C28H27N5O5 B12191385 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12191385
M. Wt: 513.5 g/mol
InChI Key: DOJNZNVQCDZMAJ-UHFFFAOYSA-N
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Description

7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the 3,4-dimethoxyphenyl ethyl derivative, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the formation of the triazatricyclo structure and the incorporation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups and the furan ring makes it susceptible to oxidation reactions.

    Reduction: The imino and oxo groups can be reduced under appropriate conditions.

    Substitution: The aromatic rings and the triazatricyclo structure can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure and reactivity make it a valuable asset for industrial applications.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its triazatricyclo structure, which is not commonly found in other similar compounds. This structure imparts unique reactivity and potential biological activity, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C28H27N5O5

Molecular Weight

513.5 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H27N5O5/c1-17-6-4-11-33-25(17)31-26-21(28(33)35)15-20(27(34)30-16-19-7-5-13-38-19)24(29)32(26)12-10-18-8-9-22(36-2)23(14-18)37-3/h4-9,11,13-15,29H,10,12,16H2,1-3H3,(H,30,34)

InChI Key

DOJNZNVQCDZMAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC5=CC=CO5

Origin of Product

United States

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